1-(1,3-Benzodioxol-5-yl)-3-(5-bromopyridin-2-yl)thiourea
Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-(5-bromopyridin-2-yl)thiourea is a synthetic organic compound that features a benzodioxole ring, a bromopyridine moiety, and a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(5-bromopyridin-2-yl)thiourea typically involves the reaction of 1,3-benzodioxole-5-amine with 5-bromopyridine-2-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-(5-bromopyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiourea derivatives.
Medicine: Potential use in drug discovery and development, particularly for its interactions with biological targets.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(5-bromopyridin-2-yl)thiourea would depend on its specific application. Generally, thiourea derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. The benzodioxole and bromopyridine moieties may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-(pyridin-2-yl)thiourea: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(1,3-Benzodioxol-5-yl)-3-(5-chloropyridin-2-yl)thiourea: Contains a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-(5-bromopyridin-2-yl)thiourea is unique due to the presence of both the benzodioxole and bromopyridine moieties, which can impart distinct chemical and biological properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-bromopyridin-2-yl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c14-8-1-4-12(15-6-8)17-13(20)16-9-2-3-10-11(5-9)19-7-18-10/h1-6H,7H2,(H2,15,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYUVSCIILWRFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=NC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.